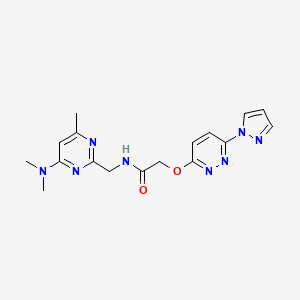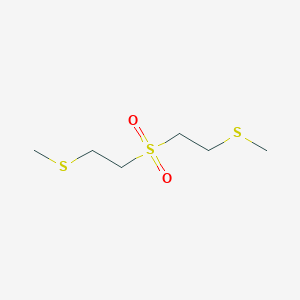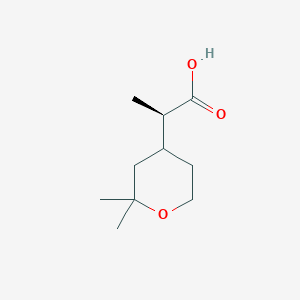
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid, also known as DMOPA, is a chiral compound that has gained attention in the scientific community due to its potential use in the synthesis of various pharmaceuticals. DMOPA is an important building block in the production of drugs such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents.
Wirkmechanismus
The mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not well understood. However, it is believed that (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid acts as a precursor to the synthesis of various pharmaceuticals. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid may also act as a chiral auxiliary in asymmetric synthesis, allowing for the production of chiral compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid are not well understood. However, it is believed that (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is metabolized in the liver and excreted in the urine. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not known to have any toxic effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is its high yield in synthesis reactions. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is also relatively easy to synthesize. However, (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is a chiral compound, which can make it difficult to work with in lab experiments. In addition, (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid is not readily available commercially, which can make it expensive to obtain.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid. One direction is to study the mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid in more detail. Another direction is to investigate the potential use of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid as a chiral auxiliary in asymmetric synthesis. Additionally, research could be conducted on the use of (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid in the synthesis of new pharmaceuticals. Finally, efforts could be made to develop more efficient and cost-effective methods for synthesizing (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid.
Synthesemethoden
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid can be synthesized through several methods. One of the common methods is the reaction of 2,2-dimethyl-4H-pyran with methyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. This reaction produces (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid with a yield of up to 90%. Another method involves the reaction of 2,2-dimethyl-4H-pyran with acrylonitrile in the presence of a catalyst such as phosphoric acid. This reaction produces (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid with a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been extensively studied for its potential use in the synthesis of various pharmaceuticals. It is an important building block in the production of drugs such as anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. In addition, (2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid has been used as a ligand in metal-catalyzed reactions.
Eigenschaften
IUPAC Name |
(2R)-2-(2,2-dimethyloxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDZIPBQTPFWRR-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCOC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2-Dimethyloxan-4-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)
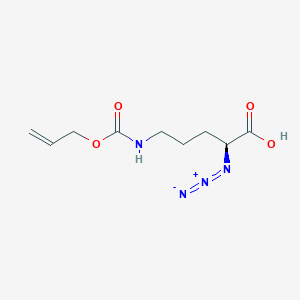
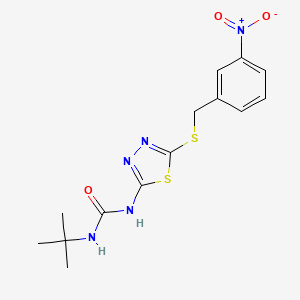
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)
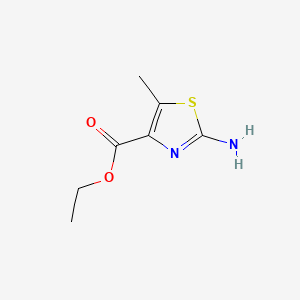
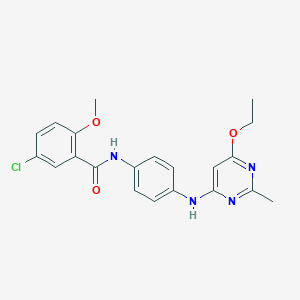
![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)
